molecular formula C12H14BrNO4 B6646231 3-[(5-Bromo-2-methoxyphenyl)methylamino]-2-methyl-3-oxopropanoic acid

3-[(5-Bromo-2-methoxyphenyl)methylamino]-2-methyl-3-oxopropanoic acid

Cat. No. B6646231
M. Wt: 316.15 g/mol
InChI Key: SPKXQWCGGAOLBO-UHFFFAOYSA-N
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Description

3-[(5-Bromo-2-methoxyphenyl)methylamino]-2-methyl-3-oxopropanoic acid, also known as B-Methylamino-L-alanine (BMAA), is a non-proteinogenic amino acid. It is a neurotoxin that has been linked to the development of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). In

Mechanism of Action

BMAA acts as a glutamate receptor agonist, which leads to the overstimulation of neurons and the release of excess glutamate. This excess glutamate can cause excitotoxicity, which is the process by which neurons are damaged and killed due to excessive stimulation. BMAA also inhibits the activity of glutamine synthetase, which is an enzyme that is responsible for removing excess glutamate from the brain. This inhibition leads to the accumulation of glutamate, which can further exacerbate excitotoxicity.
Biochemical and Physiological Effects:
BMAA has been shown to cause a range of biochemical and physiological effects. It has been found to induce oxidative stress, which can lead to the formation of reactive oxygen species (ROS) and the damage of cellular components such as lipids, proteins, and DNA. BMAA has also been shown to cause inflammation, which can further exacerbate oxidative stress and lead to the activation of immune cells such as microglia. BMAA has been shown to cause mitochondrial dysfunction, which can lead to the impairment of cellular energy production and the release of ROS.

Advantages and Limitations for Lab Experiments

BMAA is a useful tool for studying the mechanisms of neurodegenerative diseases. It can be used to induce the formation of beta-amyloid plaques and tau protein tangles, which are hallmark features of Alzheimer's disease. BMAA can also be used to study the effects of excitotoxicity, oxidative stress, inflammation, and mitochondrial dysfunction on neuronal cells. However, there are some limitations to using BMAA in lab experiments. BMAA is a neurotoxin and can be harmful to researchers who handle it. Additionally, the use of BMAA in lab experiments may not accurately reflect the complex nature of neurodegenerative diseases, which involve multiple genetic and environmental factors.

Future Directions

There are several future directions for research on BMAA. One area of focus is the development of therapeutic interventions that can target the mechanisms of BMAA-induced neurotoxicity. This may involve the development of drugs that can inhibit glutamate receptor activity or enhance glutamate clearance from the brain. Another area of focus is the identification of environmental sources of BMAA. BMAA has been found in cyanobacteria, which are commonly found in freshwater and marine environments. Understanding the sources of BMAA and the routes of exposure may help to prevent the development of neurodegenerative diseases. Finally, there is a need for further research on the long-term effects of BMAA exposure on human health. This may involve epidemiological studies to determine the prevalence of BMAA exposure in human populations and the association with the development of neurodegenerative diseases.

Synthesis Methods

BMAA can be synthesized by the reaction of L-serine with acrylonitrile, followed by the addition of bromine and methoxybenzylamine. The resulting product is then hydrolyzed to obtain BMAA.

Scientific Research Applications

BMAA has been extensively studied in the field of neurotoxicology. It has been found to induce the formation of beta-amyloid plaques and tau protein tangles, which are hallmark features of Alzheimer's disease. BMAA has also been shown to cause oxidative stress, inflammation, and mitochondrial dysfunction, which are all implicated in the development of neurodegenerative diseases.

properties

IUPAC Name

3-[(5-bromo-2-methoxyphenyl)methylamino]-2-methyl-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4/c1-7(12(16)17)11(15)14-6-8-5-9(13)3-4-10(8)18-2/h3-5,7H,6H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKXQWCGGAOLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C(C=CC(=C1)Br)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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